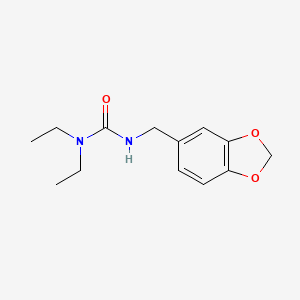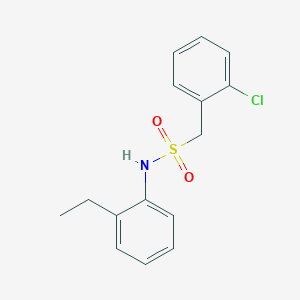
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as pyrrolidinediones, which are known to have a variety of biological activities. BZP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. The compound has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione exerts its biological effects by inhibiting the enzyme DHODH, which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential components of DNA and RNA, and are required for cell growth and proliferation. By inhibiting DHODH, this compound blocks the synthesis of pyrimidine nucleotides, leading to the inhibition of cell growth and proliferation. In addition, this compound may also exert its effects by modulating the activity of other enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of cell migration and invasion. The compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases. In addition, this compound has been shown to modulate the activity of various signaling pathways involved in cell growth and proliferation, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its potent anti-proliferative effects on cancer cells and its ability to induce apoptosis. However, the compound also has several limitations, including its relatively low solubility in water and its potential toxicity. In addition, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate the molecular mechanisms underlying its biological effects.
Direcciones Futuras
There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of this compound analogs with improved potency and selectivity for DHODH inhibition. Another area of interest is the investigation of the molecular mechanisms underlying the anti-proliferative and anti-inflammatory effects of this compound. In addition, this compound may have potential applications in combination therapy with other anti-cancer agents, and further research is needed to explore this possibility. Overall, this compound is a promising research tool with potential applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in scientific research, particularly in the field of cancer biology. The compound has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-14-9-7-13(8-10-14)22-18(23)11-17(19(22)24)21-12-20-15-5-3-4-6-16(15)21/h3-10,12,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHONSCLLVRIQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)

![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)
![{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394932.png)
![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)

